ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
The synthesis of ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with hydrazine to form a pyrazolone intermediate. This intermediate then undergoes cyclization with an appropriate aldehyde to form the pyrazolopyridine core. The final step involves the acylation of the pyrazolopyridine with piperazine-1-carboxylate under suitable conditions .
Chemical Reactions Analysis
Ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.
Scientific Research Applications
Ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can be compared with other pyrazolopyridine derivatives. Similar compounds include:
Ethyl 4-(3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate: Lacks the ethyl group at the 5-position.
Mthis compound: Has a methyl ester instead of an ethyl ester.
4-(5-Ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxamide: Contains a carboxamide group instead of an ester.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
IUPAC Name |
ethyl 4-(5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-3-19-9-11-13(17-18-14(11)22)12(10-19)15(23)20-5-7-21(8-6-20)16(24)25-4-2/h9-10H,3-8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSWFZIXGFFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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